molecular formula C11H12O2 B1606523 (E)-2-Phenylpropenyl acetate CAS No. 37973-51-6

(E)-2-Phenylpropenyl acetate

Cat. No.: B1606523
CAS No.: 37973-51-6
M. Wt: 176.21 g/mol
InChI Key: CLCGEEANBAUENX-UHFFFAOYSA-N
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Description

(E)-2-Phenylpropenyl acetate (systematic name: (E)-3-acetoxy-1-phenylpropene) is an organic compound characterized by a propenyl chain (CH₂=CH–CH₂) in the (E)-configuration, esterified with an acetate group and attached to a phenyl ring. This compound is of interest in organic synthesis, fragrance formulation, and materials science due to its conjugated system and reactivity.

Properties

CAS No.

37973-51-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

[(E)-2-phenylprop-1-enyl] acetate

InChI

InChI=1S/C11H12O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+

InChI Key

CLCGEEANBAUENX-UHFFFAOYSA-N

SMILES

CC(=COC(=O)C)C1=CC=CC=C1

Canonical SMILES

CC(=COC(=O)C)C1=CC=CC=C1

Other CAS No.

37973-52-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with (E)-2-Phenylpropenyl acetate, enabling comparative analysis:

Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Density (g/mL) Applications/Notes
(E)-2-Phenylpropenyl acetate* Not provided C₁₁H₁₂O₂ 176.21 Propenyl (E), phenyl, acetate ~1.1 (estimated) Synthetic intermediates, fragrances
Allyl phenoxyacetate 7493-74-5 C₁₁H₁₂O₃ 192.21 Allyl, phenoxy, acetate 1.102 Flavoring agent (FEMA 2038)
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 Phenyl, acetoacetate, ethyl ester Not provided Pharmaceutical synthesis
Ethyl 2-cyano-2-phenylacetate 67237-76-7 C₁₁H₁₁NO₂ 189.21 Cyano, phenyl, acetate Not provided Building block for heterocycles
Key Comparisons

The acetate ester may undergo hydrolysis or transesterification. Allyl phenoxyacetate : The allyl group and phenoxy moiety make it suitable for nucleophilic substitutions, while its lower molecular weight (192.21 g/mol) compared to ethyl 2-phenylacetoacetate (206.24 g/mol) may improve volatility in fragrance applications. Ethyl 2-cyano-2-phenylacetate : The cyano group introduces polarity, enhancing solubility in polar solvents. This contrasts with the hydrophobic phenylpropenyl acetate, which likely favors nonpolar environments.

Synthetic Applications: Ethyl 2-phenylacetoacetate is a precursor in β-ketoester chemistry (e.g., Knorr pyrrole synthesis), whereas (E)-2-Phenylpropenyl acetate’s conjugated system could facilitate Diels-Alder reactions or polymerization. Allyl phenoxyacetate is used in flavor industries, suggesting that (E)-2-Phenylpropenyl acetate might also serve as a fragrance component due to its aromatic and ester functionalities.

Thermodynamic and Spectroscopic Data: Allyl phenoxyacetate’s density (1.102 g/mL) provides a benchmark for estimating similar properties in (E)-2-Phenylpropenyl acetate. The absence of conjugated systems in Ethyl 2-cyano-2-phenylacetate may result in distinct UV-Vis absorption profiles compared to the phenylpropenyl analog.

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